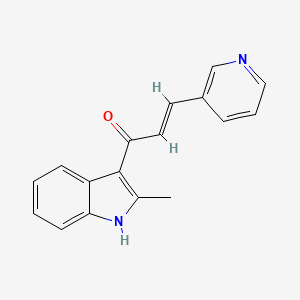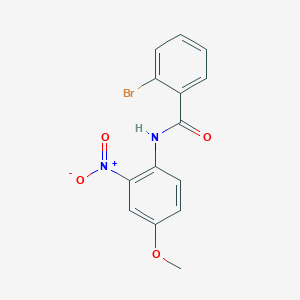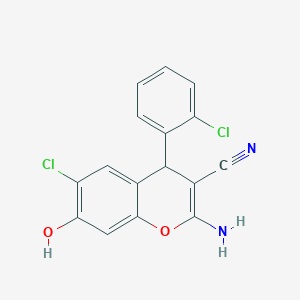
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, also known as DFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. In cancer cells, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to activate the caspase cascade, leading to apoptosis. Additionally, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone. One of the potential areas of research is the development of novel drug delivery systems to improve the solubility and bioavailability of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone. Finally, the potential use of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone in combination with other drugs for the treatment of various diseases should be explored.
In conclusion, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is a promising synthetic compound with a wide range of potential therapeutic applications. Its unique pharmacological properties make it a valuable tool for scientific research in various fields. Further research is needed to fully understand the mechanisms of action and potential applications of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone.
Synthesemethoden
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone can be synthesized using a variety of methods, including Claisen-Schmidt condensation, aldol condensation, and microwave-assisted synthesis. One of the most common methods of synthesis involves the reaction between 2,4-dimethoxybenzaldehyde and 4-fluorobenzylideneacetone in the presence of a base catalyst such as NaOH.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPNEOOTPIGTL-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4981584.png)

![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![N-benzyl-N-methyl-3-{[(3-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4981602.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)

![1-(3-fluoro-4-{4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B4981625.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B4981628.png)
![3-[4-(4-methoxyphenoxy)butyl]-2,4-pentanedione](/img/structure/B4981644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4981650.png)
![1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)
